Lypressine

Vue d'ensemble

Description

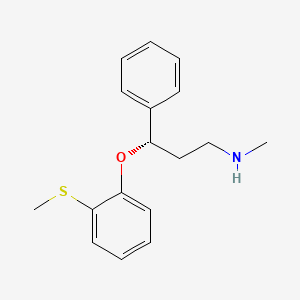

La lypressine, également connue sous le nom de lysine vasopressine, est un analogue synthétique de l'hormone naturelle vasopressine. Elle est principalement utilisée pour ses propriétés vasoconstrictrices et antidiurétiques. La this compound est une hormone peptidique qui joue un rôle crucial dans la régulation de la rétention d'eau dans l'organisme et la constriction des vaisseaux sanguins. Elle est couramment utilisée dans le traitement du diabète insipide, une affection caractérisée par une soif excessive et une miction fréquente en raison de l'incapacité de l'organisme à retenir l'eau .

Applications De Recherche Scientifique

Lypressin has a wide range of scientific research applications, including:

Chemistry: Lypressin is used as a model peptide in studies of peptide synthesis, folding, and stability.

Biology: In biological research, lypressin is used to study the mechanisms of water retention and vasoconstriction.

Medicine: Clinically, lypressin is used to treat diabetes insipidus and to manage bleeding disorders due to its vasoconstrictive properties.

Industry: In the pharmaceutical industry, lypressin is used as an intermediate in the synthesis of other therapeutic peptides.

Mécanisme D'action

Target of Action

Lypressin, also known as 8-L-lysinevasopressin, primarily targets the Vasopressin V1a, V1b, and V2 receptors . These receptors play a crucial role in maintaining fluid homeostasis and vasoconstriction .

Mode of Action

Lypressin interacts with its targets, the Vasopressin receptors, to exert its effects . It increases cyclic adenosine monophosphate (cAMP), which in turn increases water permeability at the renal tubule, resulting in decreased urine volume and increased osmolality . Lypressin also causes peristalsis by directly stimulating the smooth muscle in the gastrointestinal tract .

Biochemical Pathways

It is known that lypressin’s interaction with the vasopressin receptors leads to an increase in camp . This increase in cAMP enhances water permeability in the renal tubules, affecting the water reabsorption pathway .

Pharmacokinetics

It is known that lypressin is a prodrug of lysine-vasopressin, which has a longer half-life and increased selectivity for the v1 receptor compared to endogenous vasopressin .

Result of Action

The primary result of Lypressin’s action is the reduction of urine volume and increase in urine osmolality due to enhanced water reabsorption in the renal tubules . This can help manage conditions like central diabetes insipidus . Additionally, Lypressin’s stimulation of smooth muscle in the gastrointestinal tract can promote peristalsis .

Safety and Hazards

Lypressin is contraindicated in chronic nephritis with nitrogen retention . Special precautions should be taken in cases of hypertension or conditions which can be exacerbated by increased BP; nasal absorption may be impaired in rhinitis . Adverse reactions include nasal congestion, irritation, ulceration, hypersensitivity reactions, and in large doses, marked pallor, pounding headache, vertigo, sweating, tremor, GI disturbances, eructation, cramp, desire to defaecate, and hyponatraemia .

Analyse Biochimique

Biochemical Properties

Lypressin plays a crucial role in various biochemical reactions, particularly in the regulation of water balance and vascular tone. It interacts with several enzymes, proteins, and other biomolecules, including vasopressin receptors (V1a, V1b, and V2). The binding of lypressin to these receptors triggers a cascade of intracellular events that lead to its physiological effects. For instance, the interaction with the V2 receptor in the kidneys promotes water reabsorption by increasing the permeability of the renal collecting ducts .

Cellular Effects

Lypressin exerts significant effects on various cell types and cellular processes. In renal cells, it enhances water reabsorption, thereby concentrating urine and maintaining body fluid balance. In vascular smooth muscle cells, lypressin induces vasoconstriction, which helps regulate blood pressure. Additionally, lypressin influences cell signaling pathways, gene expression, and cellular metabolism by activating specific receptors and downstream signaling molecules .

Molecular Mechanism

The molecular mechanism of lypressin involves its binding to vasopressin receptors, which are G protein-coupled receptors. Upon binding to the V2 receptor in the kidneys, lypressin activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, promotes the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, facilitating water reabsorption. In vascular smooth muscle cells, lypressin binding to the V1a receptor triggers the phosphatidylinositol signaling pathway, resulting in increased intracellular calcium levels and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lypressin can vary over time. Lypressin is relatively stable when stored at -20°C, but it can degrade over time if not stored properly. In vitro studies have shown that lypressin maintains its biological activity for extended periods, while in vivo studies indicate that its effects on cellular function can persist for several hours after administration. Long-term exposure to lypressin may lead to receptor desensitization and downregulation, affecting its efficacy .

Dosage Effects in Animal Models

The effects of lypressin in animal models are dose-dependent. At low doses, lypressin effectively promotes water reabsorption and vasoconstriction without significant adverse effects. At higher doses, lypressin can cause hypertension, hyponatremia, and other toxic effects. Studies in animal models have demonstrated threshold effects, where the physiological response to lypressin increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

Lypressin is involved in several metabolic pathways, primarily related to water and electrolyte balance. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, which regulate cAMP levels in cells. Lypressin also affects the activity of aquaporins and other transport proteins involved in water reabsorption. Additionally, lypressin influences metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Lypressin is transported and distributed within cells and tissues through specific transporters and binding proteins. In the kidneys, lypressin binds to the V2 receptor on the basolateral membrane of renal collecting duct cells, facilitating its transport into the cells. Once inside, lypressin promotes the insertion of aquaporin-2 water channels into the apical membrane, enhancing water reabsorption. In vascular tissues, lypressin binds to the V1a receptor on smooth muscle cells, leading to vasoconstriction .

Subcellular Localization

The subcellular localization of lypressin is primarily determined by its interaction with specific receptors and signaling molecules. In renal cells, lypressin is localized to the basolateral membrane, where it binds to the V2 receptor and initiates signaling cascades that promote water reabsorption. In vascular smooth muscle cells, lypressin is localized to the plasma membrane, where it binds to the V1a receptor and triggers vasoconstriction. Post-translational modifications, such as phosphorylation, may also influence the subcellular localization and activity of lypressin .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La lypressine est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. La synthèse commence par la fixation de l'acide aminé C-terminal à une résine solide. Chaque acide aminé suivant est ensuite ajouté de manière progressive, en utilisant des groupes protecteurs pour éviter les réactions secondaires indésirables. La chaîne peptidique est allongée jusqu'à ce que la séquence souhaitée soit atteinte. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : Dans les milieux industriels, la this compound est produite à l'aide d'une SPPS à grande échelle. Le processus implique des synthétiseurs peptidiques automatisés qui peuvent gérer plusieurs réactions simultanément. L'utilisation de techniques de purification avancées, telles que la HPLC préparative, garantit la pureté élevée du produit final. La production industrielle de this compound implique également des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : La lypressine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d'améliorer sa stabilité, son efficacité et sa biodisponibilité.

Réactifs et conditions courants :

Oxydation : La this compound peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène ou l'iode. Cette réaction est souvent utilisée pour former des ponts disulfures entre les résidus cystéine, qui sont essentiels pour la structure tridimensionnelle du peptide.

Réduction : Les réactions réductrices, utilisant des agents comme le dithiothréitol (DTT) ou le bêta-mercaptoéthanol, peuvent rompre les ponts disulfures, permettant l'étude de la forme linéaire du peptide.

Substitution : Les réactions de substitution impliquent le remplacement d'acides aminés spécifiques dans la séquence peptidique par d'autres acides aminés afin d'étudier les relations structure-activité.

Produits principaux : Les produits principaux formés par ces réactions comprennent divers analogues de la this compound avec des activités biologiques modifiées. Ces analogues sont utilisés pour étudier les relations structure-activité et pour développer de nouveaux agents thérapeutiques .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : La this compound est utilisée comme peptide modèle dans les études de synthèse, de repliement et de stabilité des peptides.

Biologie : En recherche biologique, la this compound est utilisée pour étudier les mécanismes de la rétention d'eau et de la vasoconstriction.

Médecine : Cliniquement, la this compound est utilisée pour traiter le diabète insipide et pour gérer les troubles de la coagulation en raison de ses propriétés vasoconstrictrices.

Industrie : Dans l'industrie pharmaceutique, la this compound est utilisée comme intermédiaire dans la synthèse d'autres peptides thérapeutiques.

5. Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs de la vasopressine, plus précisément aux récepteurs V1a, V1b et V2. La liaison de la this compound à ces récepteurs active les voies de signalisation intracellulaires qui conduisent à la vasoconstriction et à la réabsorption d'eau dans les reins. Le récepteur V1a est principalement responsable de la vasoconstriction, tandis que le récepteur V2 médie les effets antidiurétiques en augmentant la perméabilité à l'eau dans les canaux collecteurs rénaux. Le récepteur V1b est impliqué dans la régulation de la libération de l'hormone adrénocorticotrope (ACTH) par l'hypophyse .

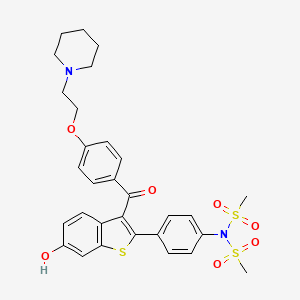

Comparaison Avec Des Composés Similaires

La lypressine est similaire à d'autres analogues de la vasopressine, tels que :

Vasopressine : L'hormone naturelle avec des propriétés vasoconstrictrices et antidiurétiques similaires.

Desmopressine : Un analogue synthétique avec des effets antidiurétiques améliorés et une résistance à la protéolyse.

Terlipressine : Un analogue à action prolongée utilisé dans le traitement des saignements de varices et du syndrome hépatorénal.

Ornipressine : Un autre analogue avec de puissantes propriétés vasoconstrictrices utilisé en milieu chirurgical.

Unicité de la this compound : La this compound est unique en raison de sa séquence spécifique d'acides aminés, qui comprend la lysine à la huitième position. Cette séquence confère des propriétés pharmacologiques distinctes, rendant la this compound particulièrement efficace dans le traitement du diabète insipide et de certains troubles de la coagulation .

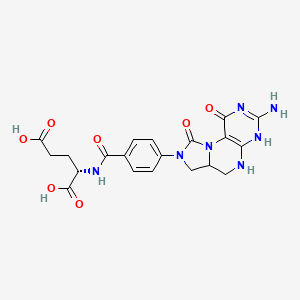

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lypressin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Gly-OH", "Fmoc-Pro-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Val-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Phe-OH", "Fmoc-Ala-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Lys(Mtt)-OH", "Fmoc-Arg(Pmc)-OH", "Fmoc-Tyr(4-NO2)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Met-OH", "Fmoc-Arg(Tos)-OH", "Fmoc-Cys(StBu)-OH", "Fmoc-Asp(OAll)-OH", "Fmoc-Glu(OAll)-OH", "Fmoc-Arg(Mtr)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Gly-OH", "Fmoc-Pro-OH", "Fmoc-Lys(Mtt)-OH", "Fmoc-Arg(Pmc)-OH", "Fmoc-Tyr(4-NO2)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Met-OH", "Fmoc-Arg(Tos)-OH", "Fmoc-Cys(StBu)-OH", "Fmoc-Asp(OAll)-OH", "Fmoc-Glu(OAll)-OH", "Fmoc-Arg(Mtr)-OH" ], "Reaction": [ "Deprotection of Fmoc-Lys(Boc)-OH with TFA", "Coupling of Fmoc-Cys(Trt)-OH with Fmoc-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Arg(Pbf)-OH with Fmoc-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Tyr(tBu)-OH with Fmoc-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Gly-OH with Fmoc-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Pro-OH with Fmoc-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Asn(Trt)-OH with Fmoc-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Glu(OtBu)-OH with Fmoc-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Val-OH with Fmoc-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-His(Trt)-OH with Fmoc-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Ser(tBu)-OH with Fmoc-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Thr(tBu)-OH with Fmoc-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Ile-OH with Fmoc-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Leu-OH with Fmoc-Ile-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Phe-OH with Fmoc-Leu-Ile-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Ala-OH with Fmoc-Phe-Leu-Ile-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Asp(OtBu)-OH with Fmoc-Ala-Phe-Leu-Ile-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Lys(Mtt)-OH with Fmoc-Asp(OtBu)-Ala-Phe-Leu-Ile-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Arg(Pmc)-OH with Fmoc-Lys(Mtt)-Asp(OtBu)-Ala-Phe-Leu-Ile-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Tyr(4-NO2)-OH with Fmoc-Arg(Pmc)-Lys(Mtt)-Asp(OtBu)-Ala-Phe-Leu-Ile-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Trp(Boc)-OH with Fmoc-Tyr(4-NO2)-Arg(Pmc)-Lys(Mtt)-Asp(OtBu)-Ala-Phe-Leu-Ile-Thr(tBu)-Ser(tBu)-His(Trt)-Val-Glu(OtBu)-Asn(Trt)-Pro-Gly-Tyr(tBu)-Arg(Pbf)-Cys(Trt)-Lys(Boc)-OH using HBTU/HOBt/DIEA", "Coupling of Fmoc-Gln(Trt)-OH with Fmoc-Trp(Boc | |

Numéro CAS |

50-57-7 |

Formule moléculaire |

C46H65N13O12S2 |

Poids moléculaire |

1056.2 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31?,32-,33?,34?,35-/m0/s1 |

Clé InChI |

BJFIDCADFRDPIO-KKSWSVFASA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

SMILES canonique |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Apparence |

Solid powder |

| 50-57-7 | |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

CYFQNCPKG |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8 Lysine Vasopressin 8-Lysine Vasopressin Diapid Lypressin Lys Vasopressin Lys-Vasopressin Lysine Vasopressin Lysyl Vasopressin Postacton Vasopressin, 8-Lysine Vasopressin, Lysine Vasopressin, Lysyl |

Origine du produit |

United States |

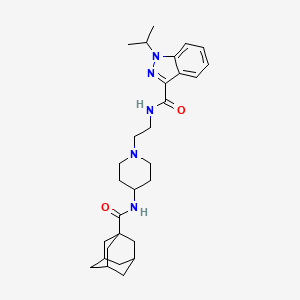

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

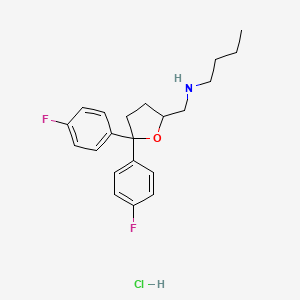

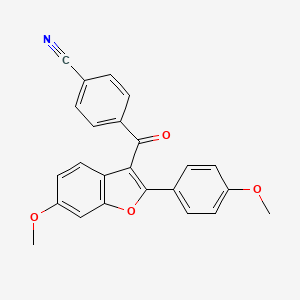

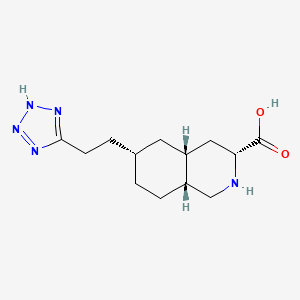

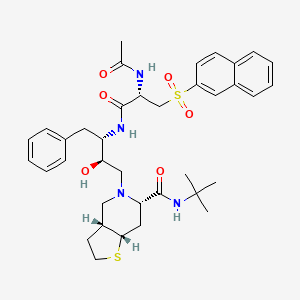

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)

![2-[(1s,2s)-2-Carboxycyclopropyl]-3-(9h-Xanthen-9-Yl)-D-Alanine](/img/structure/B1675676.png)

![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675687.png)

![N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide](/img/structure/B1675688.png)